Calcium Channel Antagonist Potency: 2-Isopropylindolizine-Derived Compounds vs. Nifedipine
In a head-to-head radioligand binding assay, the 2-isopropylindolizine-containing sulfonamide series inhibited [3H]nitrendipine binding to L-type calcium channels with IC50 values ranging from 0.19 to 4.5 nM. The reference 1,4-dihydropyridine calcium antagonist nifedipine exhibited an IC50 of 2.5 nM in the same assay [1]. The most potent member of the 2-isopropylindolizine series (compound 9ab, later fantofarone) was selected for clinical development [1].
| Evidence Dimension | Inhibition of [3H]nitrendipine binding (IC50) |
|---|---|
| Target Compound Data | 0.19–4.5 nM (2-isopropylindolizine-containing sulfonamide series) |
| Comparator Or Baseline | Nifedipine: IC50 = 2.5 nM |
| Quantified Difference | Up to 13-fold more potent than nifedipine; all series members match or exceed nifedipine |
| Conditions | [3H]nitrendipine radioligand binding assay at L-type calcium channels |
Why This Matters
Procurement of 2-isopropylindolizine enables synthesis of calcium antagonists that are among the most potent known outside the 1,4-dihydropyridine class, directly supporting lead identification and candidate selection.
- [1] Gubin J, Lucchetti J, Mahaux J, Rosseels G, Clinet M, Polster P, Chatelain P. A novel class of calcium-entry blockers: the 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines. J Med Chem. 1992;35(6):981-988. DOI: 10.1021/jm00084a002. View Source
